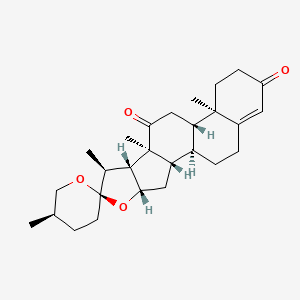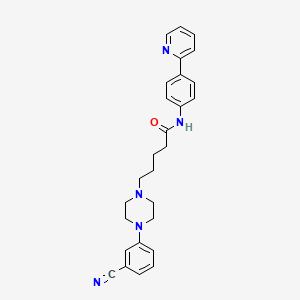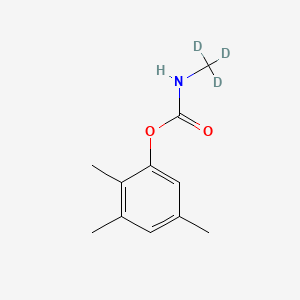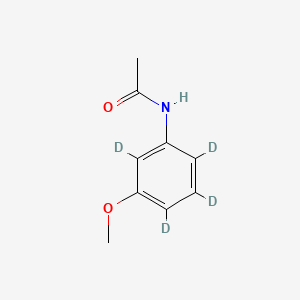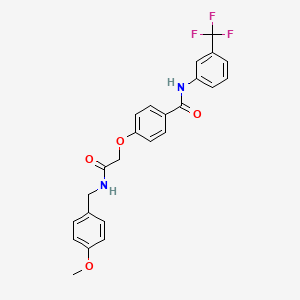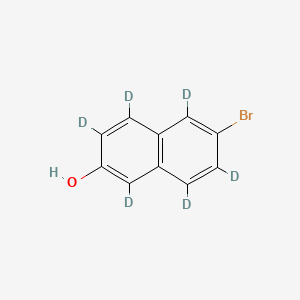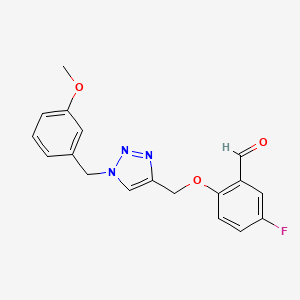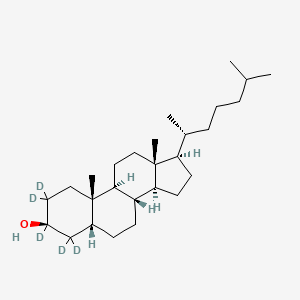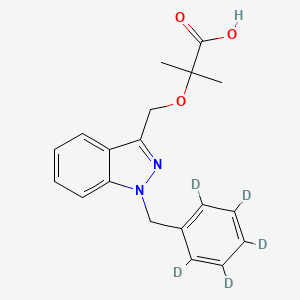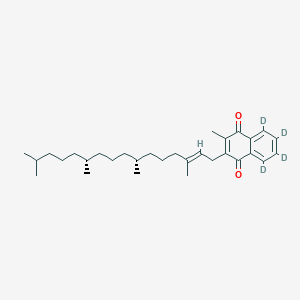
Taurolithocholic acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurolithocholic acid-d4 is a deuterium-labeled form of taurolithocholic acid, a taurine-conjugated bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid. The deuterium labeling allows for precise tracking and measurement in various biochemical assays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid-d4 involves the deuteration of taurolithocholic acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity. The production is carried out under stringent quality control measures to ensure consistency and reliability of the final product .
化学反応の分析
Types of Reactions
Taurolithocholic acid-d4 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the reduction of specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
科学的研究の応用
Taurolithocholic acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids.
Biology: Employed in studies involving bile acid metabolism and transport.
Medicine: Used in research related to liver diseases and cholestasis.
Industry: Utilized in the development of pharmaceuticals and diagnostic assays
作用機序
Taurolithocholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It acts as a potent cholestatic agent and a calcium ion agonist. The compound increases the activity of caspase-3 and -7 in certain cell lines, leading to apoptosis. It also interacts with bile acid receptors and transporters, influencing bile acid metabolism and transport .
類似化合物との比較
Similar Compounds
Taurocholic acid: Another taurine-conjugated bile acid with similar properties but without deuterium labeling.
Lithocholic acid: A secondary bile acid that is not conjugated with taurine.
Tauroursodeoxycholic acid: A taurine-conjugated bile acid with different biological effects.
Uniqueness
Taurolithocholic acid-d4 is unique due to its deuterium labeling, which allows for precise quantification and tracking in biochemical assays. This feature makes it particularly valuable in research applications where accurate measurement of bile acids is crucial .
特性
分子式 |
C26H45NO5S |
|---|---|
分子量 |
487.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2 |
InChIキー |
QBYUNVOYXHFVKC-UUHPZZFPSA-N |
異性体SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C([C@@H]1O)([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


